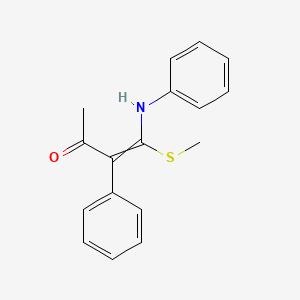![molecular formula C13H16OSSi B14351031 {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane CAS No. 94019-79-1](/img/structure/B14351031.png)
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a benzothiophene moiety linked to a trimethylsilane group through an ethenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-benzothiophene-3-carboxylic acid derivatives with trimethylsilyl reagents. One common method is the reaction of 1-benzothiophene-3-yl acetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The benzothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: A precursor in the synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane).
Trimethylsilyl chloride: A reagent used in the synthesis of various organosilicon compounds.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzothiophene moiety and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94019-79-1 |
|---|---|
Molecular Formula |
C13H16OSSi |
Molecular Weight |
248.42 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSSi/c1-10(14-16(2,3)4)12-9-15-13-8-6-5-7-11(12)13/h5-9H,1H2,2-4H3 |
InChI Key |
TVTIIVOPTCTWEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
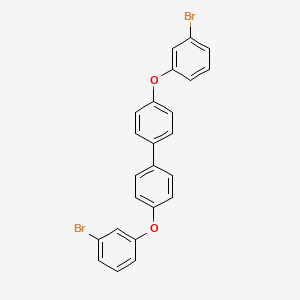
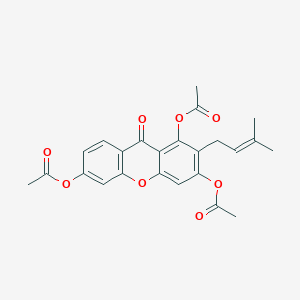
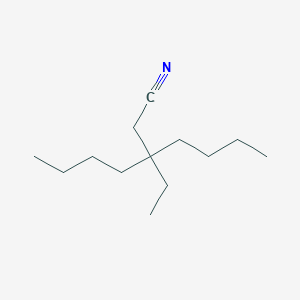
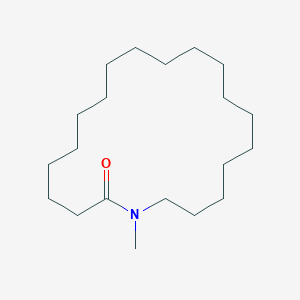
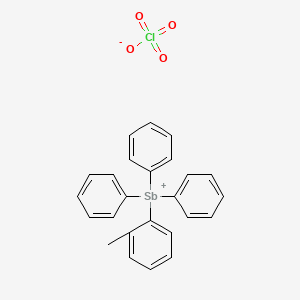

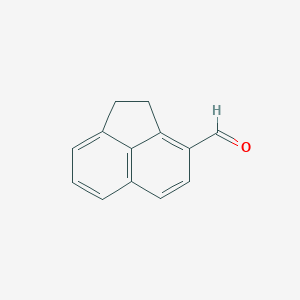

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
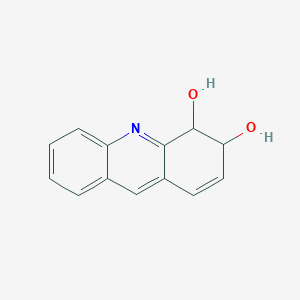

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
